Cysteine monohydrate
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Overview
Description
Cysteine monohydrate is a semi-essential proteinogenic amino acid. The thiol side chain in cysteine often participates in enzymatic reactions, as a nucleophile. The thiol is susceptible to oxidation to give the disulfide derivative cystine, which serves an important structural role in many proteins. When used as a food additive, it has the E number E920. It is encoded by the codons UGU and UGC.
Scientific Research Applications
1. Nutritional and Clinical Benefits
Cysteine monohydrate, specifically in the form of L-Cysteine (L-Cys), is recognized for its role in improving human health and treating diseases through dietary supplements or drugs (Clemente Plaza, García-Galbis, & Martínez-Espinosa, 2018). It is considered a conditionally essential sulfur amino acid with critical roles in metabolic pathways involving methionine, taurine, and glutathione (GSH), and may assist in combating chronic inflammation by boosting antioxidant status (McPherson & Hardy, 2011).
2. Biological and Chemical Properties
Cysteine's intrinsic nucleophilicity, which makes it highly reactive, is crucial for diverse biochemical functions. Its reactivity in proteins is fine-tuned for various activities, including catalytic and reductive processes and oxidative modification (Weerapana et al., 2010). Its role in cellular homeostasis is significant, being a precursor for protein synthesis, and for the production of GSH, hydrogen sulfide (H₂S), and taurine (Yin et al., 2016).
3. Application in Biotechnology
Cysteine monohydrate's properties have been harnessed in various biotechnological applications. For instance, metabolic engineering in Escherichia coli has been conducted to enhance sulfur conversion rate in cysteine biosynthesis for commercial purposes, such as in agriculture and food industries (Liu, Hou, Wang, & Li, 2019).
4. Analytical and Diagnostic Tools
Cysteine monohydrate's reactivity has been utilized in the development of various analytical tools. This includes the creation of probes for detecting cysteine in vivo, offering insights into its roles in physiological and pathological processes (Hu et al., 2020). Additionally, advances in cysteine-responsive luminescence probes have been made for quantitative detection in complex biological systems, crucial for personalized diagnostics and therapies (Zhang, Yong, Yuan, & Xu, 2020).
5. Understanding Redox Biology
Cysteine plays a critical role in redox biology, being one of the most reactive amino acids due to its thiolate group. Differential alkylation-based strategies have been developed for analyzing cysteine modifications, crucial in understanding intracellular redox signaling and its associations with health and disease (Wojdyla & Rogowska-Wrzesińska, 2015).
properties
CAS RN |
39665-15-1 |
---|---|
Product Name |
Cysteine monohydrate |
Molecular Formula |
C3H9NO3S |
Molecular Weight |
139.16 |
IUPAC Name |
L-cysteine hydrate |
InChI |
InChI=1S/C3H7NO2S.H2O/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H2/t2-;/m0./s1 |
InChI Key |
RIPZAYPXOPSKEE-DKWTVANSSA-N |
SMILES |
N[C@@H](CS)C(O)=O.[H]O[H] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Cysteine monohydrate; Cysteine hydrate; L-Cysteine, monohydrate; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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